molecular formula C16H21NO3 B14082898 benzyl (R)-2-(2-oxopropyl)piperidine-1-carboxylate

benzyl (R)-2-(2-oxopropyl)piperidine-1-carboxylate

Cat. No.: B14082898
M. Wt: 275.34 g/mol
InChI Key: IVFKJYPSQMHLHK-OAHLLOKOSA-N
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Description

Benzyl ®-2-(2-oxopropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a benzyl group, a piperidine ring, and an oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ®-2-(2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and oxopropyl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of benzyl ®-2-(2-oxopropyl)piperidine-1-carboxylate may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process. These reactors allow for precise control of reaction parameters and can be scaled up to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-2-(2-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ®-2-(2-oxopropyl)piperidine-1-carboxylate oxide, while reduction may produce benzyl ®-2-(2-hydroxypropyl)piperidine-1-carboxylate.

Scientific Research Applications

Benzyl ®-2-(2-oxopropyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl ®-2-(2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ®-2-(2-hydroxypropyl)piperidine-1-carboxylate
  • Benzyl ®-2-(2-oxopropyl)pyrrolidine-1-carboxylate
  • Benzyl ®-2-(2-oxopropyl)morpholine-1-carboxylate

Uniqueness

Benzyl ®-2-(2-oxopropyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring structure, combined with the oxopropyl and benzyl groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzyl (2R)-2-(2-oxopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H21NO3/c1-13(18)11-15-9-5-6-10-17(15)16(19)20-12-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-12H2,1H3/t15-/m1/s1

InChI Key

IVFKJYPSQMHLHK-OAHLLOKOSA-N

Isomeric SMILES

CC(=O)C[C@H]1CCCCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(=O)CC1CCCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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